rac Dihydro Samidin
Overview
Description
Rac Dihydro Samidin is a chemical compound with the molecular formula C21H24O7 and a molecular weight of 388.41. This compound is a receptor agonist that has been shown to have vascular effects, such as vasoconstriction and the formation of new blood vessels .
Preparation Methods
The synthesis of rac Dihydro Samidin involves several steps and specific reaction conditions. One common method includes the reduction of rhod-2 AM using sodium borohydride in anhydrous dimethyl sulfoxide . Another method involves the use of enamine and isopropanol with sodium borohydride and methanesulfonic acid at low temperatures . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Rac Dihydro Samidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, dimethyl sulfoxide, and methanesulfonic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of rhod-2 AM with sodium borohydride results in the formation of this compound .
Scientific Research Applications
Rac Dihydro Samidin has a wide range of scientific research applications. It is used in drug development due to its receptor agonist properties, which can influence vascular effects such as vasoconstriction and the formation of new blood vessels . Additionally, it is valuable in catalysis and other chemical processes, making it a significant asset in the pursuit of scientific advancements. Its versatile nature allows for various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of rac Dihydro Samidin involves its ability to bind to specific receptors in various tissues and organs, including the liver, lungs, kidneys, heart, and brain . By binding to these receptors, it can exert its effects on vascular functions and other physiological processes. The molecular targets and pathways involved in its mechanism of action include the modulation of receptor activity and the subsequent physiological responses.
Comparison with Similar Compounds
Rac Dihydro Samidin can be compared to other similar compounds, such as other receptor agonists that influence vascular functions. Some similar compounds include other dihydro derivatives and receptor agonists that have similar effects on blood vessels and physiological processes . What sets this compound apart is its specific molecular structure and the unique combination of effects it can exert on various tissues and organs.
Properties
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKTVPFKDYZFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943821 | |
Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21311-66-0 | |
Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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